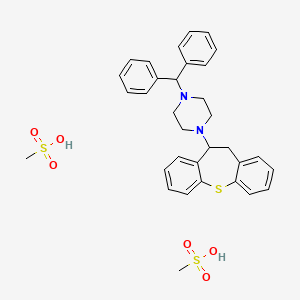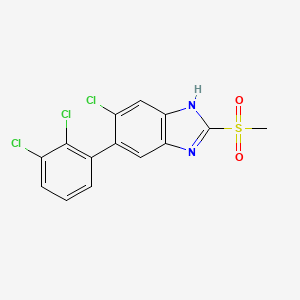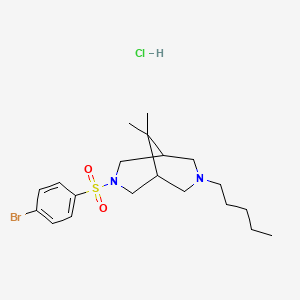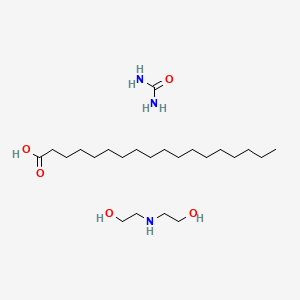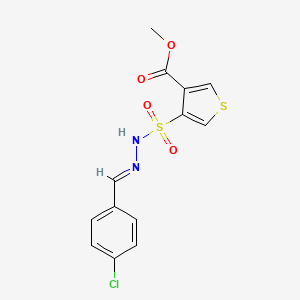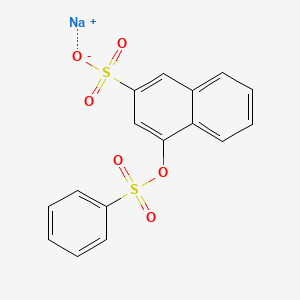
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a phenylsulfonyl group attached to a naphthalene ring, which is further substituted with a sulfonic acid group. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt typically involves the sulfonation of naphthalene followed by the introduction of the phenylsulfonyl group. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The phenylsulfonyl group is then introduced through a reaction with phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons, while the phenylsulfonyl group can participate in nucleophilic substitution reactions. These properties make it a versatile compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenolsulfonic acid, sodium salt: Similar in structure but lacks the naphthalene ring.
2-Naphthalenesulfonic acid, sodium salt: Similar but lacks the phenylsulfonyl group.
Uniqueness
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt is unique due to the presence of both the phenylsulfonyl and naphthalene groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring strong acidic and nucleophilic characteristics.
Propiedades
Número CAS |
61931-70-2 |
|---|---|
Fórmula molecular |
C16H11NaO6S2 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
sodium;4-(benzenesulfonyloxy)naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12O6S2.Na/c17-23(18,19)14-10-12-6-4-5-9-15(12)16(11-14)22-24(20,21)13-7-2-1-3-8-13;/h1-11H,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
GBLPFIPNDGXRGX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC=CC=C32)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


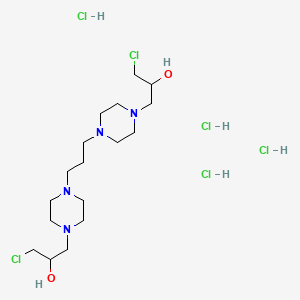
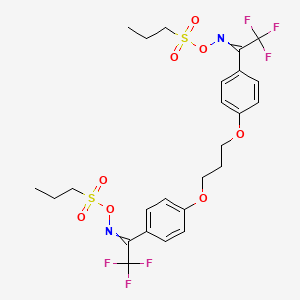
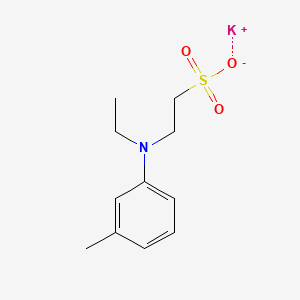

![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)
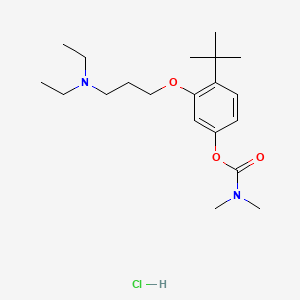

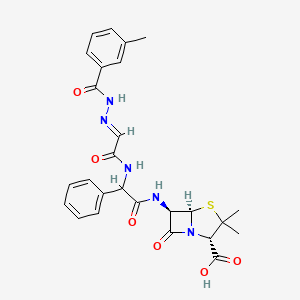
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
